5-Bromo-2-fluoropyridine-3-carboxaldehyde
Overview
Description
5-Bromo-2-fluoropyridine-3-carboxaldehyde: is a chemical compound with the molecular formula C6H3BrFNO. It is a derivative of pyridine, characterized by the presence of bromine and fluorine atoms at the 5th and 2nd positions, respectively, and a formyl group at the 3rd position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known that pyridine derivatives, such as this compound, are often used in organic synthesis and medicinal chemistry as intermediates .
Mode of Action
It’s known that the aldehyde group in the structure can undergo oxidation to form a carboxylic acid group or reduction to form a hydroxyl group . The bromine atom at the 5-position can undergo Suzuki coupling to generate arylated products .
Biochemical Pathways
It’s known that fluoropyridines can undergo various transformations in organic synthesis .
Result of Action
It’s known that the compound is used as an intermediate in organic synthesis and medicinal chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoropyridine-3-carboxaldehyde. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Lithiation and Formylation: One common method involves the lithiation of 5-bromo-2-fluoropyridine followed by formylation. The reaction typically uses n-butyllithium as the base and dimethylformamide as the formylating agent.
Industrial Production Methods: Industrial production of 5-bromo-2-fluoropyridine-3-carboxaldehyde often involves large-scale lithiation and formylation processes, optimized for high yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-fluoropyridine-3-carboxaldehyde can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.
Oxidation Products: 5-Bromo-2-fluoropyridine-3-carboxylic acid.
Reduction Products: 5-Bromo-2-fluoropyridine-3-methanol.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Intermediate in the preparation of heterocyclic compounds.
Biology and Medicine:
- Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties .
Industry:
Comparison with Similar Compounds
5-Bromo-2-fluoropyridine: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.
5-Bromo-3-fluoropyridine-2-carbonitrile: Contains a cyano group instead of a formyl group, leading to different reactivity and applications.
5-Bromo-2-chloro-3-fluoropyridine: Similar structure but with a chlorine atom, affecting its chemical properties and reactivity.
Uniqueness: 5-Bromo-2-fluoropyridine-3-carboxaldehyde is unique due to the combination of bromine, fluorine, and formyl functional groups, which provide a versatile platform for various chemical transformations and applications in different fields .
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYVOGAJRCBWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670233 | |
Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-15-0 | |
Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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